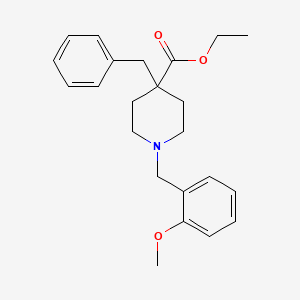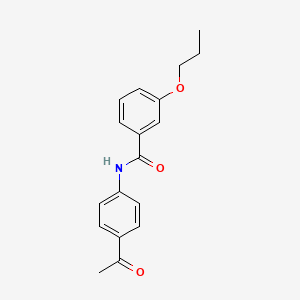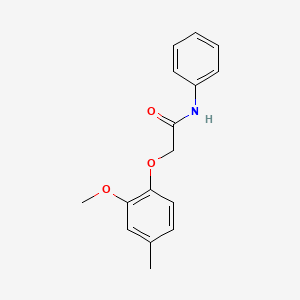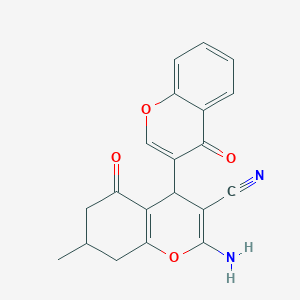![molecular formula C16H16O3 B5231636 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde exerts its effects through the modulation of various signaling pathways, including the mGluR5 signaling pathway and the PI3K/Akt/mTOR pathway. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde acts as a positive allosteric modulator of mGluR5, leading to the enhancement of synaptic plasticity and cognitive function. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde also inhibits the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been found to enhance long-term potentiation (LTP), a process that is essential for learning and memory. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In cancer research, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to induce apoptosis, a process that leads to the death of cancer cells.
実験室実験の利点と制限
The advantages of using 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde in lab experiments include its high potency, selectivity, and low toxicity. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is also readily available and can be easily synthesized in large quantities. However, the limitations of using 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde include its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the study of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders and cancer. Another direction is to explore its potential as a tool for studying the mGluR5 signaling pathway and its role in synaptic plasticity and cognitive function. Additionally, further research is needed to optimize the synthesis method of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde and improve its solubility and bioavailability.
合成法
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde can be synthesized through a multi-step reaction starting from 3-hydroxybenzaldehyde. The first step involves the protection of the hydroxyl group with a trimethylsilyl group, followed by the reaction with 2-bromoethyl-2-methylphenyl ether to form the intermediate. The intermediate is then reacted with sodium hydride and 3-bromopropylbenzene to form the final product, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde.
科学的研究の応用
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to enhance synaptic plasticity and improve cognitive function in animal models. In cancer research, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In drug discovery, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been used as a lead compound to develop new drugs for the treatment of various diseases.
特性
IUPAC Name |
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-5-2-3-8-16(13)19-10-9-18-15-7-4-6-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUJGRYPGZXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenoxy)ethoxy]benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)

